molecular formula C8H9N3 B13108229 4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine

4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine

Cat. No.: B13108229
M. Wt: 147.18 g/mol
InChI Key: INUIOPZGTCXYLI-UHFFFAOYSA-N
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Description

4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. The presence of a methyl group at the 4-position of the dihydropyrido[3,4-d]pyrimidine core significantly influences its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyridopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidines, pyridopyrimidine oxides, and dihydropyridopyrimidines .

Scientific Research Applications

4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine is unique due to the presence of the methyl group at the 4-position, which significantly influences its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

4-methyl-1,4-dihydropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C8H9N3/c1-6-7-2-3-9-4-8(7)11-5-10-6/h2-6H,1H3,(H,10,11)

InChI Key

INUIOPZGTCXYLI-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=NC=C2)NC=N1

Origin of Product

United States

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